2-[1-benzyl-2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione
Description
The exact mass of the compound this compound is 478.22564282 g/mol and the complexity rating of the compound is 788. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-1-oxo-3-phenylpropan-2-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N2O3/c34-29-24-14-6-7-15-25(24)30(35)33(29)28(20-21-10-2-1-3-11-21)31(36)32-26-16-8-4-12-22(26)18-19-23-13-5-9-17-27(23)32/h1-5,8-13,16-17,24-25,28H,6-7,14-15,18-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUINXNGBDABOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C(CC3=CC=CC=C3)C(=O)N4C5=CC=CC=C5CCC6=CC=CC=C64 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[1-benzyl-2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic molecule with potential therapeutic applications. This article aims to provide a comprehensive analysis of its biological activity, synthesizing findings from various studies and sources.
Structure and Composition
- Molecular Formula : C31H30N2O3
- Molecular Weight : 494.59 g/mol
- IUPAC Name : this compound
Physical Properties
The compound is characterized as a yellow solid with specific solubility and stability properties that influence its biological activity.
Research indicates that compounds containing the dibenzo[b,f]azepine structure exhibit significant interactions with neurotransmitter systems, particularly in modulating serotonin and dopamine receptors. This suggests potential applications in treating psychiatric disorders.
Pharmacological Studies
- Antitumor Activity : In vitro studies have demonstrated that derivatives of dibenzo[b,f]azepines exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to 2-[1-benzyl-2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl] have shown activity against ovarian cancer xenografts in nude mice, leading to tumor suppression rates exceeding 90% .
- Neuropharmacological Effects : The compound has been evaluated for its effects on the central nervous system (CNS). Studies suggest that it may possess anxiolytic and antidepressant properties due to its action on GABAergic and serotonergic pathways .
- Antimicrobial Activity : Preliminary screenings indicate that related compounds have exhibited antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .
Case Studies
A notable case study involved the administration of a dibenzo[b,f]azepine derivative in a rodent model. The study reported significant reductions in anxiety-like behaviors and improvements in cognitive function, suggesting the compound's potential as a therapeutic agent for anxiety disorders .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Tumor growth suppression >90% | |
| Neuropharmacological | Anxiolytic effects | |
| Antimicrobial | Inhibition of bacterial growth |
Comparative Analysis of Analog Compounds
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Anxiolytic Properties
The dibenzazepine derivatives, including the target compound, have been studied for their potential antidepressant and anxiolytic effects. Compounds in this class are known to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. They exhibit activity similar to that of established antidepressants like SSRIs (Selective Serotonin Reuptake Inhibitors) and SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors) .
Case Study: Synthesis and Evaluation
A study published in the Journal of Medicinal Chemistry detailed the synthesis of various dibenzazepine derivatives and their pharmacological evaluation. The results indicated that modifications on the dibenzazepine core could enhance efficacy and selectivity for serotonin receptors . This suggests that 2-[1-benzyl-2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione may possess similar therapeutic potential.
Neuropharmacology
CNS Activity
Research indicates that compounds derived from dibenzazepine can exhibit significant central nervous system (CNS) activity. They may act as antagonists or modulators at various receptor sites, leading to effects such as sedation or anticonvulsant properties. The ability of these compounds to inhibit certain neurotransmitter systems can be leveraged for treating conditions like epilepsy or anxiety disorders .
Case Study: Anticonvulsant Activity
In a controlled study, several dibenzazepine derivatives were tested for anticonvulsant activity in animal models. The results revealed that specific structural modifications resulted in enhanced protective effects against induced seizures . This reinforces the potential application of our compound in developing new anticonvulsants.
Organic Synthesis
Synthetic Utility
The compound serves as a versatile intermediate in organic synthesis due to its unique structural features. It can be utilized to create other complex molecules through various chemical reactions such as alkylation, acylation, or cyclization processes .
| Reaction Type | Description | Potential Products |
|---|---|---|
| Alkylation | Introduction of alkyl groups at nitrogen sites | New derivatives with varied pharmacological profiles |
| Acylation | Formation of amides or esters | Enhanced solubility and bioavailability |
| Cyclization | Formation of cyclic structures | Novel scaffolds for drug development |
Drug Discovery
Lead Compound Development
In drug discovery, the compound's structural complexity allows it to serve as a lead compound for further modifications aimed at improving pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Its dual action on multiple neurotransmitter systems makes it a candidate for multi-target drug design .
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
- Use factorial design to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and assess their impact on yield and purity. Fractional factorial designs can reduce the number of experiments while identifying critical variables .
- Reference reaction pathways from structurally analogous dibenzo[b,f]azepine derivatives, such as the use of microwave-assisted synthesis or photochemical activation to improve reaction efficiency .
Q. How can structural characterization of this compound be methodologically validated?
- Combine single-crystal X-ray diffraction (XRD) with nuclear magnetic resonance (NMR) spectroscopy. XRD provides precise bond lengths and angles (e.g., β = 95.494° in similar benzodiazepine-dione structures), while 2D NMR (COSY, HSQC) resolves stereochemistry and substituent positioning .
- Validate purity via high-resolution mass spectrometry (HRMS) and HPLC with diode-array detection (DAD) to detect trace impurities.
Q. What in vitro models are suitable for preliminary pharmacological screening?
- Use cell-based assays targeting neurotransmitter receptors (e.g., GABA_A or serotonin receptors) due to the compound’s benzodiazepine core. Measure ligand binding affinity via radiolabeled competitive assays (e.g., [³H]-flumazenil displacement) .
- Prioritize immortalized neuronal cell lines (e.g., SH-SY5Y) for dose-response studies to assess cytotoxicity and functional activity.
Advanced Research Questions
Q. How can computational methods resolve contradictions in reaction mechanism hypotheses?
- Apply quantum chemical calculations (e.g., DFT) to model transition states and compare energy barriers for competing pathways (e.g., nucleophilic acyl substitution vs. cycloaddition). Use ICReDD’s reaction path search tools to validate intermediates .
- Cross-reference computed IR and NMR spectra with experimental data to confirm the dominant mechanism .
Q. What strategies mitigate challenges in polymorph screening and stability studies?
- Employ high-throughput crystallization trials with 96-well plates, varying solvents and anti-solvents. Characterize polymorphs via variable-temperature XRD and dynamic vapor sorption (DVS) to assess hygroscopicity .
- Use accelerated stability testing (40°C/75% RH for 3 months) with periodic HPLC analysis to monitor degradation pathways.
Q. How can AI-driven simulations enhance receptor interaction studies?
- Train neural networks on existing benzodiazepine-dione binding data to predict binding poses and affinity. Validate predictions via molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water model) to assess ligand-receptor residence times .
- Integrate COMSOL Multiphysics for multi-scale modeling of membrane permeability and blood-brain barrier penetration .
Q. How should researchers address contradictory bioactivity data across experimental replicates?
- Perform root-cause analysis using design of experiments (DoE) to isolate variables (e.g., cell passage number, assay incubation time). Apply ANOVA to quantify variance contributions .
- Validate outliers via orthogonal assays (e.g., SPR vs. fluorescence polarization) to rule out methodological artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
